molecular formula C6H13BO3 B14152235 [(E)-5-hydroxyhex-1-enyl]boronic acid CAS No. 345897-12-3

[(E)-5-hydroxyhex-1-enyl]boronic acid

Cat. No.: B14152235
CAS No.: 345897-12-3
M. Wt: 143.98 g/mol
InChI Key: ITBVRCLNMJOAPH-HWKANZROSA-N
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Description

[(E)-5-hydroxyhex-1-enyl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hydroxyhexenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-5-hydroxyhex-1-enyl]boronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of 5-hexen-1-ol using a borane reagent such as borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale hydroboration-oxidation reactions. The choice of reagents and conditions can vary, but the use of efficient catalysts and optimized reaction conditions is crucial for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

[(E)-5-hydroxyhex-1-enyl]boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(E)-5-hydroxyhex-1-enyl]boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(E)-5-hydroxyhex-1-enyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group can interact with hydroxyl groups on biomolecules, leading to the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-5-hydroxyhex-1-enyl]boronic acid is unique due to its hydroxyhexenyl chain, which imparts distinct reactivity and properties compared to other boronic acids. This structural feature allows for specific interactions and applications that are not possible with simpler boronic acids .

Properties

CAS No.

345897-12-3

Molecular Formula

C6H13BO3

Molecular Weight

143.98 g/mol

IUPAC Name

[(E)-5-hydroxyhex-1-enyl]boronic acid

InChI

InChI=1S/C6H13BO3/c1-6(8)4-2-3-5-7(9)10/h3,5-6,8-10H,2,4H2,1H3/b5-3+

InChI Key

ITBVRCLNMJOAPH-HWKANZROSA-N

Isomeric SMILES

B(/C=C/CCC(C)O)(O)O

Canonical SMILES

B(C=CCCC(C)O)(O)O

Origin of Product

United States

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